![molecular formula C13H13BrN2O B1603935 6-Bromo-(4-methoxybenzylamino)pyridine CAS No. 312263-22-2](/img/structure/B1603935.png)
6-Bromo-(4-methoxybenzylamino)pyridine
Overview
Description
6-Bromo-(4-methoxybenzylamino)pyridine is a chemical compound with the molecular formula C13H13BrN2O. It is used in various scientific research applications due to its unique properties. This compound is particularly valuable in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action:
Mode of Action:
- The 4-methoxybenzylamino substituent plays a crucial role. It consists of a methoxy group (OCH₃) attached to a benzene ring (phenyl), which further links to an amine group (NH₂) at the 4th position. This amine group can participate in hydrogen bonding and form ionic interactions, while the methoxy group can influence solubility and electronic properties.
Action Environment:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-(4-methoxybenzylamino)pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and precise control of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-(4-methoxybenzylamino)pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce corresponding oxides, while substitution reactions may yield a variety of substituted pyridine derivatives.
Scientific Research Applications
6-Bromo-(4-methoxybenzylamino)pyridine is used in the synthesis of a combinatorial library of pyrazolo[3,4-b]pyridines, which are promising lead candidates against Mycobacterium tuberculosis. This compound is also valuable in proteomics research and other areas of scientific study.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds share structural motifs with 6-Bromo-(4-methoxybenzylamino)pyridine and are used in active agrochemical and pharmaceutical ingredients.
Other Substituted Pyridines: Various substituted pyridines exhibit similar properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
6-Bromo-(4-methoxybenzylamino)pyridine is a compound of significant interest due to its potential biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potential based on diverse research findings.
- Chemical Name : this compound
- CAS Number : 312263-22-2
- Molecular Formula : C12H12BrN2O
This compound has been shown to interact with various enzymes and receptors, influencing several biological pathways:
- Cytochrome P450 Interaction : This compound interacts with cytochrome P450 enzymes, affecting drug metabolism and bioavailability. Such interactions can lead to either inhibition or activation depending on the specific enzyme context.
- H2-Receptor Binding : The compound binds to H2-receptors, which are involved in gastric acid secretion regulation. This interaction suggests potential therapeutic applications in treating conditions like peptic ulcers.
Cellular Effects
The biological activity of this compound extends to various cellular processes:
- Cell Signaling Modulation : It influences signaling pathways involving cyclic adenosine monophosphate (cAMP), which can affect gene expression and cellular metabolism.
- Gastric Acid Antisecretory Activity : In studies involving gastric cells, the compound demonstrated significant antisecretory effects, indicating its potential use in managing gastric acid-related disorders.
Understanding the molecular mechanisms underlying the activity of this compound is crucial for its application in pharmacology:
- Enzyme Modulation : The compound can inhibit or activate various enzymes, altering metabolic pathways. Its interaction with cytochrome P450 enzymes exemplifies this modulation.
- Receptor Interaction : Binding to specific receptors leads to downstream effects on cell signaling pathways, influencing gene expression and cellular responses.
Transport and Distribution
The transport and distribution of this compound within biological systems are critical for its efficacy:
- Cellular Uptake : The compound interacts with transporters that facilitate its uptake into cells, where it exerts its biological effects. This localization is vital for its therapeutic action.
- Tissue Distribution : Accumulation in specific tissues can enhance the compound's therapeutic effects, particularly in gastric tissues where it may reduce acid secretion.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of derivatives related to this compound:
- Cytoprotective Activity : Research has shown that certain derivatives exhibit cytoprotective effects under conditions of oxidative stress, enhancing cell viability in vitro. For instance, derivatives tested on MCF-7 cells demonstrated improved survival rates compared to controls .
- Therapeutic Potential : The compound's ability to modulate enzyme activity and receptor interactions suggests it may be beneficial in treating various conditions, including gastrointestinal disorders and possibly neuroprotective applications due to its cytoprotective properties observed in hypoxic conditions .
Properties
IUPAC Name |
6-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-17-11-7-5-10(6-8-11)9-15-13-4-2-3-12(14)16-13/h2-8H,9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZZSZJHTBHBCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634054 | |
Record name | 6-Bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312263-22-2 | |
Record name | 6-Bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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